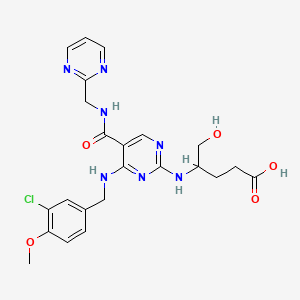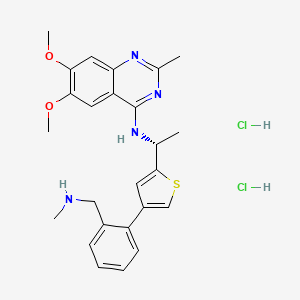
BPyO-34
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BPyO-34 is a novel apoptosis signal-regulating kinase 1 (ASK1) inhibitor with IC50 of 0.52μM in vitro in kinase assay.
Scientific Research Applications
Catalyst in Acceptorless Alcohol Dehydrogenation
BPyO-34, particularly in its form as an iridium catalyst (Cp*Ir(bpyO)), has been studied for its role in acceptorless alcohol dehydrogenation (AAD). This reaction, crucial in the field of organic chemistry, involves the dehydrogenation of alcohol to form aldehydes or ketones while simultaneously producing hydrogen. The catalyst facilitates this reaction through a series of steps including alcohol dehydrogenation, formation of a dihydrogen complex, and hydrogen elimination. It is noted that the metal center and the bpyO ligand work cooperatively in this process, highlighting the catalyst's importance in improving reaction efficiency and selectivity (Zeng, Sakaki, Fujita, Sano, & Yamaguchi, 2014).
Generation of Oxygen Atoms in Solution
BPyO-34, specifically 4-benzoylpyridine N-oxide (BPyO), is involved in generating oxygen atoms (O((3)P)) when photolyzed in aqueous solutions. This process, studied under laser flash photolysis, indicates that BPyO plays a significant role in generating reactive oxygen species. These species are essential in various chemical reactions and have potential applications in environmental and material sciences. The study also explores the interactions and decay mechanisms of BPyO's excited states (Carraher & Bakac, 2014).
Photovoltaics and Bioelectrochemical Systems
In the broader field of biophotovoltaics and bioelectrochemical systems (BES), compounds similar to BPyO-34 are being explored for their potential in harnessing light energy. While not directly mentioning BPyO-34, these studies provide context to the type of applications where such compounds could be utilized. These applications include renewable energy generation, environmental protection, and the development of advanced materials and sensors. The research focuses on understanding the electron transfer mechanisms and improving the efficiency of these systems (McCormick, Bombelli, Bradley, Thorne, Wenzel, & Howe, 2015).
properties
Product Name |
BPyO-34 |
|---|---|
Molecular Formula |
C32H29FN2O5S |
Molecular Weight |
572.6514 |
IUPAC Name |
1-(6-Fluoro-benzothiazol-2-yl)-3-hydroxy-5-[3-(3-methyl-butoxy)-phenyl]-4-(2-methyl-2,3-dihydro-benzofuran-5-carbonyl)-1,5-dihydro-pyrrol-2-one |
InChI |
InChI=1S/C32H29FN2O5S/c1-17(2)11-12-39-23-6-4-5-19(15-23)28-27(29(36)20-7-10-25-21(14-20)13-18(3)40-25)30(37)31(38)35(28)32-34-24-9-8-22(33)16-26(24)41-32/h4-10,14-18,28,37H,11-13H2,1-3H3 |
InChI Key |
XHOUYEFJMAJKSB-UHFFFAOYSA-N |
SMILES |
O=C1N(C2=NC3=CC=C(F)C=C3S2)C(C4=CC=CC(OCCC(C)C)=C4)C(C(C5=CC=C(OC(C)C6)C6=C5)=O)=C1O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
BPyO-34; BPyO 34; BPyO34 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(5S)-5-(4-chlorophenyl)-N-[4-(4-fluorophenoxy)phenyl]-7,8-dihydro-5H-1,6-naphthyridine-6-carboxamide](/img/structure/B1192259.png)
![(5S)-N-[2-(4-fluorophenoxy)pyrimidin-5-yl]-5-(4-fluorophenyl)-7,8-dihydro-5H-1,6-naphthyridine-6-carboxamide](/img/structure/B1192263.png)